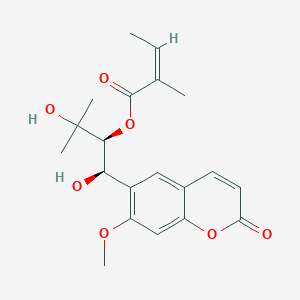

Angelol A

Description

Properties

IUPAC Name |

[(1R,2S)-1,3-dihydroxy-1-(7-methoxy-2-oxochromen-6-yl)-3-methylbutan-2-yl] (Z)-2-methylbut-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O7/c1-6-11(2)19(23)27-18(20(3,4)24)17(22)13-9-12-7-8-16(21)26-14(12)10-15(13)25-5/h6-10,17-18,22,24H,1-5H3/b11-6-/t17-,18+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFMYIOGFYYHKLA-PWZGUCPHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC(C(C1=C(C=C2C(=C1)C=CC(=O)O2)OC)O)C(C)(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@@H]([C@@H](C1=C(C=C2C(=C1)C=CC(=O)O2)OC)O)C(C)(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Angelate Compounds: A Multi-Faceted Approach to Disrupting Cancer Cell Proliferation

An In-depth Technical Guide on the Mechanism of Action

This technical guide provides a comprehensive overview of the molecular mechanisms by which angelate compounds, a class of natural and synthetic molecules, exert their anti-cancer effects. The information is tailored for researchers, scientists, and drug development professionals, offering a detailed exploration of the signaling pathways, cellular processes, and experimental methodologies relevant to the study of these promising therapeutic agents.

Executive Summary

Angelate compounds, including Decursinol Angelate, Ingenol 3-angelate, Xanthoangelol, and 6-O-Angeloylenolin, have demonstrated significant anti-proliferative and pro-apoptotic activity across a range of cancer cell lines. Their mechanism of action is multifaceted, primarily involving the induction of programmed cell death (apoptosis), cell cycle arrest at critical checkpoints, and the modulation of key intracellular signaling pathways that govern cell survival and proliferation. This guide will delve into the core mechanisms, present quantitative data from various studies, provide detailed experimental protocols for key assays, and visualize the complex signaling networks through diagrams.

Core Mechanisms of Action

The anti-cancer efficacy of angelate compounds stems from their ability to interfere with fundamental cellular processes essential for tumor growth and survival. The two primary mechanisms are the induction of apoptosis and the arrest of the cell cycle.

Induction of Apoptosis

Angelate compounds trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A common observation is the induction of oxidative stress through the generation of reactive oxygen species (ROS), which leads to the disruption of mitochondrial membrane potential. This event is a critical step in the intrinsic apoptotic cascade.

Key molecular events in angelate-induced apoptosis include:

-

Modulation of Bcl-2 Family Proteins: An increase in the expression of the pro-apoptotic protein Bax and a corresponding decrease in the anti-apoptotic protein Bcl-2 is a hallmark of angelate activity.

-

Mitochondrial Disruption: The altered Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization and the release of cytochrome c into the cytosol.

-

Caspase Activation: Cytosolic cytochrome c triggers the activation of caspase-9, which in turn activates the executioner caspase-3. Some angelates, like Xanthoangelol, have been shown to directly increase the level of cleaved caspase-3. 6-O-Angeloylenolin also activates caspase-3/7.

-

Death Receptor Pathway: Ingenol 3-angelate can differentially regulate apoptosis induced by the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL), suggesting an interaction with the extrinsic pathway.[1]

Cell Cycle Arrest

Angelate compounds effectively halt the proliferation of cancer cells by inducing cell cycle arrest at various phases, thereby preventing DNA replication and cell division.

-

G0/G1 Phase Arrest: Decursinol angelate has been shown to cause cell cycle arrest at the G0/G1 phase. This is often associated with the downregulation of key regulatory proteins such as Cyclin-Dependent Kinase 2 (CDK2) and CDK4.

-

G1 and G2/M Phase Arrest: Ingenol 3-angelate can induce cell cycle arrest at both the G1 and G2/M phases in melanoma cell lines.

-

S Phase Arrest: In some contexts, angelate compounds like PEP005 (ingenol-3-angelate) can lead to a decrease of cells in the S phase.[2]

The arrest at these checkpoints is a direct consequence of the modulation of cell cycle regulatory proteins, including CDKs and cyclins.

Key Signaling Pathways Modulated by Angelate Compounds

The induction of apoptosis and cell cycle arrest by angelate compounds is orchestrated through their influence on several critical intracellular signaling pathways.

Protein Kinase C (PKC) Pathway

Ingenol 3-angelate (PEP005) is a known modulator of Protein Kinase C (PKC) isoforms.[2][3] It acts as a broad-range activator of classical and novel PKC isoenzymes.[3] The activation of specific isoforms, such as PKCδ, is linked to pro-apoptotic effects.[2][3] This activation can lead to the translocation of PKCδ from the cytoplasm to the nucleus and other cellular membranes.[2]

Mitogen-Activated Protein Kinase (MAPK) Pathway

PEP005 has been shown to activate various components of the MAPK pathway, including Raf1, ERK1/2, JNK, and p38 MAPK.[2] The activation of the Ras/Raf/MAPK pathway is one of the downstream effects of PKC modulation that contributes to apoptosis.[2]

PI3K/AKT Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a crucial survival pathway that is often dysregulated in cancer. PEP005 has been observed to inhibit this pathway, as evidenced by reduced levels of the phosphorylated (active) form of AKT.[2] This inhibition of pro-survival signaling further sensitizes cancer cells to apoptosis.

NF-κB Signaling Pathway

The transcription factor NF-κB plays a significant role in promoting inflammation and cell survival. 6-O-Angeloylenolin has been found to inhibit the nuclear translocation of NF-κB. Similarly, Ingenol 3-angelate can suppress the levels of the p65 subunit of NF-κB and its phosphorylation, leading to the downregulation of NF-κB signaling.

Quantitative Data Summary

The following tables summarize the quantitative data on the anti-cancer effects of various angelate compounds from the cited literature.

Table 1: Cytotoxicity of Angelate Compounds in Cancer Cell Lines

| Compound | Cell Line | IC50 Value | Reference |

| Decursinol Angelate | HepG2 | >75 µM | |

| HCT-116 | >75 µM | ||

| A375.SM | ~75 µM | ||

| B16F10 | ~75 µM | ||

| Ingenol 3-angelate | A2058 | ~38 µM | |

| HT144 | ~46 µM |

Table 2: Effect of Ingenol 3-angelate on Cell Cycle Distribution in Melanoma Cells

| Treatment | % of Cells in G1 Phase | % of Cells in M Phase | Reference |

| Control (0 µM) | - | 8.5% | |

| 1 µM I3A | 4.2% increase | 15.1% | |

| 5 µM I3A | 16.5% increase | 28.5% |

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams were generated using Graphviz (DOT language) to illustrate the key signaling pathways affected by angelate compounds and a general experimental workflow for their study.

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]

- 3. Basic Instructions for Running Cell Cycle Analysis with Propidium Iodide on the Beckman Coulter Cytoflex S ... [protocols.io]

Angelol A: A Technical Guide to Its Source, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angelol A, a naturally occurring coumarin isolated from the roots of Angelica pubescens, has garnered significant interest within the scientific community due to its potential therapeutic properties. This technical guide provides a comprehensive overview of this compound, focusing on its source, detailed isolation and purification protocols, and its mechanism of action in relevant biological pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a coumarin derivative found in the roots of Angelica pubescens f. biserrata, a plant with a history of use in traditional medicine.[1] Coumarins as a class are known for their diverse pharmacological activities, and this compound is no exception. Recent studies have highlighted its potential as an anti-metastatic and anti-angiogenic agent, making it a promising candidate for further investigation in cancer therapy. This guide will provide an in-depth look at the methodologies for extracting and purifying this compound, as well as a summary of its known biological effects and the signaling pathways it modulates.

Source Material

The primary source of this compound is the dried root of Angelica pubescens Maxim. f. biserrata Shan et Yuan. Various species of Angelica are known to produce a rich diversity of coumarins. For the isolation of this compound, the roots of the plant are harvested and typically dried before extraction.

Isolation and Purification of this compound

The isolation of this compound from Angelica pubescens roots involves a multi-step process of extraction and chromatographic purification. While specific yields can vary depending on the plant material and extraction efficiency, the following protocol outlines a general and effective methodology.

Extraction

A common initial step is solvent extraction to obtain a crude extract containing a mixture of compounds, including this compound.

Experimental Protocol: Solvent Extraction

-

Preparation of Plant Material: Dried roots of Angelica pubescens are ground into a fine powder to increase the surface area for solvent penetration.

-

Solvent Selection: A petroleum ether extraction is an effective initial step for isolating coumarins. Other solvents like methanol, chloroform, and ethyl acetate have also been used for extracting bioactive compounds from Angelica species.[2]

-

Extraction Procedure:

-

The powdered root material is macerated with petroleum ether at room temperature for an extended period (e.g., 24-48 hours) with occasional agitation.

-

The process is typically repeated multiple times (e.g., 3 times) to ensure exhaustive extraction.

-

The solvent from the combined extracts is then evaporated under reduced pressure using a rotary evaporator to yield a crude petroleum ether extract.

-

Chromatographic Purification

The crude extract, a complex mixture of phytochemicals, requires further purification to isolate this compound. This is typically achieved through a series of chromatographic techniques.

Experimental Protocol: Multi-step Chromatography

-

Silica Gel Column Chromatography (Initial Separation):

-

Stationary Phase: Silica gel (100-200 mesh) is used to pack a glass column.

-

Mobile Phase: A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A common gradient involves a mixture of n-hexane and ethyl acetate, starting with 100% n-hexane and progressively increasing the concentration of ethyl acetate.

-

Fraction Collection: The eluate is collected in fractions, and each fraction is analyzed by Thin Layer Chromatography (TLC) to identify those containing this compound. Fractions with similar TLC profiles are pooled.

-

-

High-Performance Liquid Chromatography (HPLC) (Final Purification):

-

Column: A C18 reversed-phase column is typically used for the final purification of coumarins.

-

Mobile Phase: A gradient of methanol and water or acetonitrile and water is commonly used.

-

Detection: A UV detector is used to monitor the elution of compounds, with coumarins typically showing strong absorbance at specific wavelengths.

-

Purification: The fraction corresponding to the this compound peak is collected. The purity of the isolated compound can be assessed by analytical HPLC.

-

Quantitative Data

The following table summarizes typical data that would be collected during the isolation and purification of this compound. Please note that these are representative values and actual results may vary.

| Parameter | Value | Method of Determination |

| Extraction | ||

| Starting Plant Material (dried roots) | 1 kg | Gravimetric |

| Crude Petroleum Ether Extract Yield | 50 g | Gravimetric |

| Silica Gel Chromatography | ||

| Fraction containing this compound (pooled) | 5 g | Gravimetric |

| HPLC Purification | ||

| Purified this compound Yield | 500 mg | Gravimetric |

| Purity of this compound | >98% | HPLC Analysis |

Structural Elucidation

The chemical structure of the isolated this compound is confirmed using spectroscopic methods.

-

Chemical Formula: C₂₀H₂₄O₇

-

Spectroscopic Data:

-

¹H NMR and ¹³C NMR: These techniques provide detailed information about the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): This determines the molecular weight and fragmentation pattern of the compound.

-

Biological Activity and Signaling Pathways

This compound has been shown to exert anti-metastatic and anti-angiogenic effects in human cervical carcinoma cells. This activity is mediated through the modulation of the phosphorylated-ERK/miR-29a-3p signaling axis, which in turn targets Matrix Metalloproteinase-2 (MMP2) and Vascular Endothelial Growth Factor A (VEGFA).[3]

Experimental Workflow for Isolation and Purification

The overall process for obtaining pure this compound from its natural source can be visualized as follows:

This compound Signaling Pathway in Cancer Cells

The following diagram illustrates the signaling pathway through which this compound exerts its anti-cancer effects.

Conclusion

This compound represents a promising natural product with well-defined anti-cancer properties. The methodologies for its isolation and purification are well-established, relying on standard phytochemical techniques. A deeper understanding of its mechanism of action, particularly its modulation of the ERK/miR-29a-3p signaling pathway, opens new avenues for the development of novel therapeutic strategies. This guide provides the foundational knowledge for researchers to further explore the potential of this compound in drug discovery and development.

References

Angelol A: A Technical Guide to its Chemical Structure, Properties, and Anti-Cancer Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angelol A, a natural coumarin isolated from the roots of Angelica pubescens f. biserrata, has emerged as a compound of significant interest in oncological research. This technical guide provides a comprehensive overview of this compound, detailing its chemical structure, physicochemical and biological properties, and its mechanism of action against cancer cells. The document elucidates the signaling pathways modulated by this compound and provides detailed experimental protocols for key assays used to evaluate its bioactivity. All quantitative data is presented in structured tables for clarity and comparative analysis.

Chemical Structure and Physicochemical Properties

This compound is a member of the coumarin family of compounds, characterized by a benzopyrone skeleton. Its specific chemical structure and properties are summarized below.

Chemical Structure:

-

IUPAC Name: (2'S,3'S)-3'-angeloyloxy-2',3'-dihydro-2'-(1-hydroxy-1-methylethyl)-4'-methoxy-2'H,4'H-furo[3',2':6,7]chromen-4-one

-

Molecular Formula: C₂₀H₂₄O₇[1]

-

Molecular Weight: 376.4 g/mol [1]

-

CAS Number: 19625-17-3[1]

Physicochemical Properties:

While extensive experimental data on the physicochemical properties of this compound is limited in publicly available literature, some key characteristics have been reported or can be computationally estimated.

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₄O₇ | [1] |

| Molecular Weight | 376.4 g/mol | [1] |

| Solubility | Soluble in DMSO | |

| XLogP3 | 2.1 | PubChem (Computed) |

| Hydrogen Bond Donor Count | 1 | PubChem (Computed) |

| Hydrogen Bond Acceptor Count | 7 | PubChem (Computed) |

| Rotatable Bond Count | 4 | PubChem (Computed) |

| Exact Mass | 376.15220310 | PubChem (Computed) |

| Polar Surface Area | 102 Ų | PubChem (Computed) |

Biological Properties and Anti-Cancer Activity

This compound has demonstrated significant anti-cancer properties, particularly in the context of human cervical carcinoma.[2][3] Its primary biological activities include anti-metastatic and anti-angiogenic effects.

Anti-Metastatic and Anti-Angiogenic Effects

Studies on human cervical cancer cell lines have shown that this compound can inhibit cell migration, invasion, and the formation of new blood vessels (angiogenesis), which are crucial processes in tumor metastasis and growth.[2][3] Treatment of cervical cancer cells with this compound at concentrations of 40, 80, and 120 μM has been shown to be effective in these inhibitory processes.[3]

Table of Biological Activity:

| Activity | Cell Line | Effect | Key Findings |

| Anti-Metastatic | Human Cervical Carcinoma | Inhibition of cell migration and invasion. | This compound significantly suppresses the expression of MMP2 and VEGFA, key proteins involved in metastasis.[2][3] |

| Anti-Angiogenic | Human Cervical Carcinoma | Inhibition of tube formation by endothelial cells. | This compound upregulates miR-29a-3p, which targets the 3' UTR of VEGFA, a critical regulator of angiogenesis.[2][3] |

While specific IC50 values for this compound in various cancer cell lines are not widely reported in the available literature, the effective concentrations used in studies (40-120 μM) suggest a potent biological effect.[3]

Mechanism of Action: The ERK/miR-29a-3p/MMP2/VEGFA Signaling Pathway

The anti-cancer effects of this compound in human cervical carcinoma are primarily mediated through the modulation of the Extracellular signal-regulated kinase (ERK) signaling pathway.[2][3]

Signaling Pathway Diagram:

Caption: this compound inhibits ERK phosphorylation, leading to the regulation of miR-29a-3p, which in turn downregulates VEGFA and MMP2, ultimately suppressing angiogenesis and metastasis.

Pathway Description:

-

Inhibition of ERK Phosphorylation: this compound inhibits the phosphorylation of ERK, a key protein kinase in a signaling pathway that is often hyperactivated in cancer and promotes cell proliferation and survival.[2]

-

Upregulation of miR-29a-3p: The inhibition of the ERK pathway by this compound leads to an upregulation of microRNA-29a-3p (miR-29a-3p).[2] Some studies suggest that the ERK pathway can regulate the expression of various microRNAs.

-

Targeting of MMP2 and VEGFA: miR-29a-3p directly targets the messenger RNA (mRNA) of Matrix Metalloproteinase-2 (MMP2) and Vascular Endothelial Growth Factor A (VEGFA), leading to a decrease in their protein expression.[2][3]

-

Inhibition of Metastasis and Angiogenesis: The downregulation of MMP2, an enzyme that degrades the extracellular matrix, inhibits cancer cell invasion and metastasis. The reduction in VEGFA, a potent signaling protein that stimulates the formation of blood vessels, leads to the suppression of angiogenesis.[2][3]

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the anti-cancer activity of this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed human cervical carcinoma cells (e.g., HeLa or SiHa) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0, 10, 20, 40, 80, 120, 160 µM). The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100. Plot the percentage of viability against the concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Cell Migration and Invasion Assay (Transwell Assay)

Objective: To assess the effect of this compound on the migratory and invasive potential of cancer cells.

Principle: This assay uses a two-chamber system (Transwell insert) where cells migrate through a porous membrane. For the invasion assay, the membrane is coated with a basement membrane matrix (e.g., Matrigel) to simulate the extracellular matrix.

Workflow Diagram:

Caption: Workflow for the Transwell cell migration and invasion assay.

Protocol:

-

Insert Preparation: For the invasion assay, coat the upper surface of the Transwell inserts (8 µm pore size) with a thin layer of Matrigel and allow it to solidify at 37°C for 30 minutes. For the migration assay, no coating is needed.

-

Cell Preparation: Culture cells to 70-80% confluency and then serum-starve them for 12-24 hours.

-

Assay Setup:

-

Add 500 µL of culture medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber of the 24-well plate.

-

Harvest the serum-starved cells and resuspend them in serum-free medium at a density of 1 x 10⁵ cells/mL.

-

Add 200 µL of the cell suspension, containing different concentrations of this compound, to the upper chamber of the Transwell inserts.

-

-

Incubation: Incubate the plate for 24 to 48 hours at 37°C in a 5% CO₂ incubator.

-

Cell Staining and Counting:

-

After incubation, carefully remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.

-

Fix the cells that have migrated/invaded to the lower surface of the membrane with 4% paraformaldehyde for 15 minutes.

-

Stain the cells with 0.1% crystal violet for 20 minutes.

-

Wash the inserts with PBS and allow them to air dry.

-

Count the stained cells in several random fields of view under a microscope.

-

-

Data Analysis: Express the results as the average number of migrated/invaded cells per field. Compare the number of cells in the treated groups to the control group.

Tube Formation Assay

Objective: To evaluate the effect of this compound on the in vitro angiogenic potential of endothelial cells.

Principle: Endothelial cells, when cultured on a basement membrane matrix, differentiate and form capillary-like structures (tubes). This assay quantifies the formation of these tubular networks.

Protocol:

-

Plate Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate with 50 µL of Matrigel per well. Incubate at 37°C for 30-60 minutes to allow the gel to solidify.

-

Cell Seeding: Harvest human umbilical vein endothelial cells (HUVECs) and resuspend them in endothelial cell growth medium. Seed the HUVECs onto the Matrigel-coated wells at a density of 1.5 x 10⁴ to 2 x 10⁴ cells per well.

-

Compound Treatment: Add different concentrations of this compound to the wells.

-

Incubation: Incubate the plate for 4 to 12 hours at 37°C in a 5% CO₂ incubator.

-

Image Acquisition: Observe and photograph the formation of tube-like structures under an inverted microscope.

-

Quantification: Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

-

Data Analysis: Compare the quantitative parameters of the treated groups with the control group to determine the effect of this compound on tube formation.

Conclusion

This compound is a promising natural compound with significant anti-metastatic and anti-angiogenic properties demonstrated in human cervical carcinoma cells. Its mechanism of action through the inhibition of the ERK signaling pathway and subsequent regulation of the miR-29a-3p/MMP2/VEGFA axis provides a clear rationale for its anti-cancer effects. The experimental protocols detailed in this guide provide a robust framework for the further investigation and characterization of this compound and other potential anti-cancer agents. Future research should focus on elucidating its efficacy in other cancer types, its in vivo activity, and its potential for clinical translation.

References

Angelol A Signaling Pathway Modulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angelol A, a natural coumarin, has demonstrated significant anti-metastatic and anti-angiogenic properties in human cervical cancer cells. This technical guide provides an in-depth overview of the core signaling pathway modulated by this compound, focusing on the extracellular signal-regulated kinase (ERK) pathway and its downstream effectors. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling cascade and experimental workflows to support further research and drug development efforts in oncology.

Core Signaling Pathway: ERK/miR-29a-3p/MMP2/VEGFA Axis

This compound exerts its primary anti-cancer effects by modulating the ERK signaling pathway. In cervical cancer cells, this compound treatment leads to the downregulation of the ERK pathway.[1] This inhibition of ERK signaling initiates a cascade of downstream events, ultimately suppressing key processes involved in cancer progression, namely metastasis and angiogenesis.

A critical downstream mediator of this compound's effect is the microRNA miR-29a-3p. This compound treatment upregulates the expression of miR-29a-3p. This microRNA, in turn, targets the messenger RNA (mRNA) of two key proteins: Matrix Metalloproteinase-2 (MMP2) and Vascular Endothelial Growth Factor A (VEGFA). By binding to the 3' untranslated region (3' UTR) of MMP2 and VEGFA mRNA, miR-29a-3p inhibits their translation, leading to a significant reduction in the protein levels of both MMP2 and VEGFA.[1][2]

MMP2 is a crucial enzyme involved in the degradation of the extracellular matrix, a key step in tumor cell invasion and metastasis. VEGFA is a potent signaling protein that stimulates angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Therefore, by downregulating MMP2 and VEGFA, this compound effectively inhibits the invasive and angiogenic potential of cervical cancer cells.[1][2]

The central role of the ERK pathway in this process is further highlighted by experiments where co-treatment with an ERK inhibitor and this compound results in a synergistic inhibitory effect on MMP2 and VEGFA expression and the metastatic and angiogenic properties of the cancer cells.[2]

Quantitative Data Summary

The following table summarizes the available quantitative data regarding the efficacy of this compound in cervical cancer cell lines.

| Parameter | Cell Line | Value | Reference |

| IC50 | HeLa | 47.93 µM | [1] |

| Effective Concentration Range | HeLa, SiHa | 40 - 120 µM | [3] |

Key Experimental Protocols

The following sections provide detailed methodologies for key experiments used to elucidate the signaling pathway of this compound. These protocols are representative and may require optimization for specific laboratory conditions.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound on cancer cells.

Materials:

-

Human cervical cancer cell lines (e.g., HeLa, SiHa)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

This compound (dissolved in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0, 20, 40, 60, 80, 100, 120 µM) and incubate for an additional 24-48 hours.

-

Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control. The IC50 value is determined from the dose-response curve.

Western Blot Analysis

This technique is used to detect changes in protein expression levels of key signaling molecules.

Materials:

-

Treated and untreated cervical cancer cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-MMP2, anti-VEGFA, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Protocol:

-

Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

-

Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and develop the signal using an ECL substrate.

-

Capture the chemiluminescent signal using an imaging system and quantify the band intensities. Normalize the protein of interest to a loading control like β-actin.

Quantitative Real-Time PCR (qRT-PCR)

This method is used to quantify the expression levels of miR-29a-3p.

Materials:

-

Treated and untreated cervical cancer cells

-

RNA extraction kit (e.g., TRIzol)

-

miRNA reverse transcription kit

-

SYBR Green or TaqMan-based qRT-PCR master mix

-

Specific primers for miR-29a-3p and a reference small RNA (e.g., U6)

-

Real-time PCR instrument

Protocol:

-

Extract total RNA, including small RNAs, from the cells.

-

Synthesize cDNA from the RNA using a miRNA-specific reverse transcription kit.

-

Perform qRT-PCR using specific primers for miR-29a-3p and the reference gene.

-

The reaction conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative expression of miR-29a-3p, normalized to the reference gene.

In Vitro Angiogenesis Assay (Tube Formation Assay)

This assay assesses the ability of endothelial cells to form capillary-like structures, a hallmark of angiogenesis.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium

-

Matrigel or other basement membrane extract

-

Conditioned medium from this compound-treated and untreated cervical cancer cells

-

24-well plates

-

Inverted microscope with a camera

Protocol:

-

Thaw Matrigel on ice and coat the wells of a 24-well plate. Allow it to solidify at 37°C for 30-60 minutes.

-

Harvest HUVECs and resuspend them in the conditioned medium from the cancer cells.

-

Seed the HUVECs onto the Matrigel-coated wells at a density of 2 x 10⁴ cells/well.

-

Incubate the plate for 4-12 hours at 37°C.

-

Observe and photograph the formation of tube-like structures using an inverted microscope.

-

Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software.

Visualizations

Signaling Pathway Diagram

Caption: this compound inhibits the ERK pathway, leading to increased miR-29a-3p and subsequent downregulation of MMP2 and VEGFA.

Experimental Workflow: Western Blot

Caption: A streamlined workflow for Western Blot analysis to quantify protein expression changes.

Logical Relationship: this compound's Anti-Cancer Effect

Caption: The logical cascade from this compound treatment to its anti-cancer effects.

References

- 1. Frontiers | A comprehensive review on the potential of coumarin and related derivatives as multi-target therapeutic agents in the management of gynecological cancers [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Natural products’ antiangiogenic roles in gynecological cancer - PMC [pmc.ncbi.nlm.nih.gov]

Angelol A: A Technical Guide to its Anti-Metastatic Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the anti-metastatic properties of Angelol A, a coumarin compound isolated from the roots of Angelica pubescens f. biserrata.[1] Emerging research has identified this compound as a potent inhibitor of cancer cell metastasis, offering a promising avenue for the development of novel anti-cancer therapeutics. This document outlines the core molecular mechanisms, summarizes key quantitative data, details experimental methodologies, and visualizes the intricate signaling pathways involved in this compound's mode of action.

Core Anti-Metastatic Effects of this compound

This compound has been demonstrated to significantly impede the metastatic cascade in human cervical carcinoma cells.[1][2] Its primary mechanisms of action involve the inhibition of cell migration and invasion, as well as the suppression of angiogenesis, the formation of new blood vessels that are critical for tumor growth and dissemination.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on the effects of this compound on human cervical carcinoma cells.

| Assay | Cell Line | Treatment | Endpoint | Result | Reference |

| Cell Migration | Human Cervical Carcinoma | This compound | Inhibition of cell migration | Significant inhibition observed | [1][2] |

| Cell Invasion | Human Cervical Carcinoma | This compound | Inhibition of invasive motility | Significant inhibition observed | [1][2] |

| Angiogenesis (Tube Formation) | HUVECs (Conditioned Medium) | This compound | Inhibition of tube formation | Significant inhibition observed | [1][2] |

| Molecular Target | Cell Line | Treatment | Effect | Result | Reference |

| MMP2 Expression | Human Cervical Carcinoma | This compound | Downregulation | Significant inhibition of expression | [1][2] |

| VEGFA Expression | Human Cervical Carcinoma | This compound | Downregulation | Significant inhibition of expression | [1][2] |

| miR-29a-3p Expression | Human Cervical Carcinoma | This compound | Upregulation | Significant upregulation of expression | [1][2] |

| Phosphorylated-ERK | Human Cervical Carcinoma | This compound | Modulation | Implicated in mediating the effects | [2] |

Signaling Pathway Modulation

This compound exerts its anti-metastatic effects through a sophisticated modulation of the ERK signaling pathway and its downstream targets.[1][2] The core of this mechanism involves the upregulation of microRNA-29a-3p (miR-29a-3p).[1][2] This microRNA, in turn, targets the 3' untranslated region (UTR) of Vascular Endothelial Growth Factor A (VEGFA), leading to the suppression of its expression.[1][2] Additionally, this compound treatment results in the downregulation of Matrix Metalloproteinase-2 (MMP2), a key enzyme involved in the degradation of the extracellular matrix, which is a critical step in cancer cell invasion.[1][2] The entire cascade is mediated through the ERK pathway, and combination treatment with an MEK inhibitor (U0126) shows a synergistic inhibitory effect on MMP2 and VEGFA expression.[1][2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard laboratory procedures and the information available in the referenced literature.[1]

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate human cervical carcinoma cells in 96-well plates at a specified density and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound for a designated period (e.g., 24, 48 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control.

Cell Migration and Invasion Assays (Chemotaxis Assay)

-

Chamber Preparation: Use transwell inserts with an 8 µm pore size. For invasion assays, coat the upper surface of the insert with Matrigel.

-

Cell Seeding: Seed serum-starved cells in the upper chamber in a serum-free medium.

-

Chemoattractant: Add a medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

-

Treatment: Add this compound to the upper chamber at various concentrations.

-

Incubation: Incubate the plates for a specified time to allow for cell migration or invasion.

-

Cell Staining and Counting: Remove non-migrated/invaded cells from the upper surface of the insert. Fix and stain the cells that have migrated/invaded to the lower surface with a staining solution (e.g., crystal violet).

-

Quantification: Count the number of stained cells in multiple microscopic fields to determine the extent of migration or invasion.

Tube Formation Assay (Angiogenesis)

-

Plate Coating: Coat a 96-well plate with Matrigel and allow it to solidify.

-

Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) onto the Matrigel-coated wells.

-

Treatment: Treat the HUVECs with conditioned medium from this compound-treated cancer cells.

-

Incubation: Incubate the plate for a sufficient time to allow for the formation of tube-like structures.

-

Visualization and Quantification: Visualize the tube formation using a microscope and quantify the extent of tube formation by measuring parameters such as the total tube length or the number of branch points.

Western Blot Analysis

-

Protein Extraction: Lyse the treated and control cells to extract total protein.

-

Protein Quantification: Determine the protein concentration using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., MMP2, VEGFA, p-ERK, total-ERK).

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Quantitative Real-Time PCR (qRT-PCR)

-

RNA Extraction: Isolate total RNA from treated and control cells.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

-

Real-Time PCR: Perform real-time PCR using specific primers for the target genes (e.g., miR-29a-3p) and a fluorescent dye (e.g., SYBR Green).

-

Data Analysis: Analyze the amplification data to determine the relative expression levels of the target genes, often normalized to an internal control (e.g., U6 snRNA for microRNAs).

Conclusion

This compound demonstrates significant anti-metastatic potential by targeting the ERK/miR-29a-3p/MMP2/VEGFA signaling axis in human cervical carcinoma cells.[1][2] The quantitative data and detailed molecular mechanisms presented in this guide provide a solid foundation for further preclinical and clinical investigation of this compound as a novel therapeutic agent for the treatment of metastatic cancer. The provided experimental protocols offer a framework for researchers to replicate and expand upon these pivotal findings.

References

Angelol A: A Technical Guide to its Anti-Angiogenic Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the anti-angiogenic properties of Angelol A, a coumarin isolated from the roots of Angelica pubescens f. biserrata. The information presented herein is a synthesis of current scientific literature, focusing on the molecular mechanisms, quantitative data, and experimental methodologies that underpin its potential as an anti-angiogenic agent.

Executive Summary

This compound has demonstrated significant anti-angiogenic and anti-metastatic effects, primarily investigated in the context of human cervical cancer cells. Its mechanism of action involves the modulation of the ERK signaling pathway, leading to the upregulation of microRNA-29a-3p (miR-29a-3p). This microRNA, in turn, targets the 3' untranslated region (3' UTR) of vascular endothelial growth factor A (VEGFA) mRNA, leading to its downregulation. The reduction in VEGFA, a key pro-angiogenic factor, subsequently inhibits the expression of matrix metalloproteinase-2 (MMP2), a crucial enzyme involved in the degradation of the extracellular matrix, which is essential for cell migration and invasion. This cascade of events ultimately suppresses key processes in angiogenesis, including endothelial cell proliferation, migration, and tube formation.

Quantitative Data

| Parameter | Cell Line | This compound Concentrations Tested | Observed Effect | Reference |

| Cell Viability, Migration, Invasion, and Angiogenesis | Human Cervical Cancer Cells | 40, 80, 120 µM | Inhibition of these processes | [1] |

Mechanism of Action: The ERK/miR-29a-3p/VEGFA/MMP2 Signaling Axis

This compound exerts its anti-angiogenic effects through a well-defined signaling pathway. The primary target is the Extracellular signal-regulated kinase (ERK) pathway.[1]

-

Inhibition of ERK Phosphorylation : this compound inhibits the phosphorylation of ERK, a key downstream effector in the MAPK/ERK signaling cascade that is often upregulated in cancer and promotes cell proliferation and survival.[1]

-

Upregulation of miR-29a-3p : The inhibition of the ERK pathway leads to an increase in the expression of miR-29a-3p.[1]

-

Targeting of VEGFA : miR-29a-3p directly binds to the 3' UTR of VEGFA mRNA, a critical pro-angiogenic factor. This binding leads to the degradation of VEGFA mRNA and a subsequent decrease in VEGFA protein levels.[1]

-

Downregulation of MMP2 : The reduction in VEGFA results in the decreased expression of MMP2. MMPs are essential for breaking down the extracellular matrix, a necessary step for endothelial cell migration and the formation of new blood vessels.[1]

The culmination of this signaling cascade is the suppression of angiogenesis and metastasis.

Experimental Protocols

The following are detailed methodologies for the key experiments used to elucidate the anti-angiogenic properties of this compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the effect of this compound on the viability of cancer cells.

-

Cell Seeding : Plate human cervical cancer cells (e.g., HeLa or SiHa) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treatment : Treat the cells with varying concentrations of this compound (e.g., 40, 80, 120 µM) and a vehicle control (e.g., DMSO) for 24-48 hours.[1]

-

MTT Addition : Add 20 µL of 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization : Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader. The results are expressed as a percentage of the control.

Tube Formation Assay (In Vitro Angiogenesis)

This assay evaluates the ability of endothelial cells to form capillary-like structures, a hallmark of angiogenesis.

-

Plate Coating : Thaw Matrigel on ice and coat the wells of a 96-well plate with 50 µL of Matrigel. Incubate at 37°C for 30-60 minutes to allow for polymerization.

-

Cell Seeding : Seed Human Umbilical Vein Endothelial Cells (HUVECs) at a density of 2 x 10⁴ cells/well onto the Matrigel-coated plates.

-

Treatment : Treat the HUVECs with conditioned medium from cancer cells previously treated with this compound (40, 80, 120 µM) or a vehicle control.[1]

-

Incubation : Incubate the plate at 37°C in a 5% CO₂ incubator for 4-12 hours.

-

Visualization and Quantification : Observe the formation of tube-like structures using an inverted microscope. The extent of tube formation can be quantified by measuring the total tube length, the number of branch points, and the number of enclosed meshes using image analysis software.

Cell Migration and Invasion Assay (Chemotaxis Assay)

This assay assesses the ability of cancer cells to migrate and invade through a basement membrane matrix, which is crucial for metastasis and angiogenesis.

-

Chamber Preparation : For invasion assays, coat the upper surface of a Transwell insert (8 µm pore size) with a thin layer of Matrigel. For migration assays, the insert is left uncoated.

-

Cell Seeding : Seed cancer cells (e.g., 1 x 10⁵ cells) in serum-free medium into the upper chamber of the Transwell insert.

-

Treatment : Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber. The cells in the upper chamber are treated with various concentrations of this compound (40, 80, 120 µM) or a vehicle control.[1]

-

Incubation : Incubate the plate at 37°C for 24 hours.

-

Cell Removal and Staining : Remove the non-migrated/invaded cells from the upper surface of the insert with a cotton swab. Fix the cells that have migrated/invaded to the lower surface with methanol and stain with a solution such as crystal violet.

-

Quantification : Count the number of stained cells in several random fields under a microscope. The results are expressed as the average number of migrated/invaded cells per field.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathway.

-

Cell Lysis : Treat cancer cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of the cell lysates using a BCA protein assay.

-

SDS-PAGE and Transfer : Separate equal amounts of protein (e.g., 30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation : Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-ERK, ERK, VEGFA, MMP2, and a loading control (e.g., β-actin) overnight at 4°C.

-

Secondary Antibody and Detection : Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification : Quantify the band intensities using densitometry software and normalize to the loading control.

Visualizations

Signaling Pathway of this compound in Anti-Angiogenesis

Caption: this compound inhibits the ERK pathway, leading to the suppression of angiogenesis.

Experimental Workflow for Assessing Anti-Angiogenic Properties

Caption: Workflow for evaluating the anti-angiogenic effects of this compound.

Logical Relationship of the Molecular Cascade

Caption: Molecular cascade of this compound's anti-angiogenic action.

References

Angelol A: A Novel Inhibitor of Metastasis and Angiogenesis in Cervical Carcinoma

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Angelol A, a coumarin compound isolated from the roots of Angelica pubescens f. biserrata, has emerged as a promising natural product with potent anti-tumor activities. In the context of cervical carcinoma, this compound demonstrates significant anti-metastatic and anti-angiogenic effects. This technical guide synthesizes the current understanding of this compound's mechanism of action, focusing on its molecular targets and cellular effects in cervical cancer. It provides a detailed overview of the signaling pathways involved, a summary of its impact on key protein and microRNA expression, and representative experimental protocols for studying its effects. This document is intended to serve as a comprehensive resource for researchers in oncology and drug development exploring the therapeutic potential of this compound.

Core Molecular Targets and Cellular Effects

This compound exerts its anti-tumor effects in cervical carcinoma primarily by modulating the phosphorylated-ERK/miR-29a-3p axis , which in turn targets Matrix Metalloproteinase-2 (MMP2) and Vascular Endothelial Growth Factor A (VEGFA).[1][2] This mechanism ultimately leads to the inhibition of key processes in cancer progression: cell migration, invasion, and angiogenesis.[1][2]

Data Summary

While the primary literature confirms the significant inhibitory effects of this compound, specific quantitative data such as IC50 values for cervical cancer cell lines (e.g., HeLa, SiHa) and precise fold-changes in protein and miRNA expression were not available in the public domain at the time of this review. The following tables summarize the qualitative and directional effects of this compound on various cellular and molecular parameters as reported in the literature.

Table 1: Cellular Effects of this compound on Cervical Carcinoma Cells

| Cellular Process | Effect of this compound | Cervical Cancer Cell Lines Studied |

| Cell Viability | Inhibited | Information not available |

| Cell Migration | Significantly Inhibited | Human cervical cancer cells |

| Cell Invasion | Significantly Inhibited | Human cervical cancer cells |

| Angiogenesis (Tube Formation) | Inhibited | HUVECs (using conditioned medium) |

Table 2: Molecular Effects of this compound in Cervical Carcinoma Cells

| Molecular Target | Effect of this compound | Method of Detection |

| p-ERK | Downregulated | Western Blot |

| miR-29a-3p | Upregulated | qRT-PCR |

| MMP2 | Significantly Inhibited | Western Blot |

| VEGFA | Significantly Inhibited | Western Blot |

Signaling Pathways and Experimental Workflows

The mechanism of this compound's action involves a cascade of molecular events that ultimately suppress the metastatic and angiogenic potential of cervical cancer cells.

Signaling Pathway of this compound in Cervical Carcinoma

This compound inhibits the phosphorylation of Extracellular Signal-Regulated Kinase (ERK). This leads to an upregulation of microRNA-29a-3p (miR-29a-3p). Subsequently, the elevated levels of miR-29a-3p directly target and suppress the expression of Matrix Metalloproteinase-2 (MMP2) and Vascular Endothelial Growth Factor A (VEGFA), two key proteins involved in the degradation of the extracellular matrix and the formation of new blood vessels, respectively. The downregulation of MMP2 and VEGFA results in the observed inhibition of cell migration, invasion, and angiogenesis.

Experimental Workflow for Investigating this compound's Effects

A typical experimental workflow to elucidate the mechanism of this compound would involve a series of in vitro assays.

Experimental Protocols

The following are representative, detailed protocols for the key experiments cited in the literature on this compound. These are intended as a guide and may require optimization for specific cell lines and laboratory conditions.

Cell Culture

-

Cell Lines: Human cervical cancer cell lines (e.g., HeLa, SiHa) and Human Umbilical Vein Endothelial Cells (HUVECs).

-

Culture Medium:

-

Cervical Cancer Cells: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

HUVECs: Endothelial Cell Growth Medium (EGM-2) supplemented with the provided growth factors.

-

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

-

Seed cervical cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 24, 48, and 72 hours. A vehicle control (e.g., DMSO) should be included.

-

Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

Western Blot Analysis

-

Treat cervical cancer cells with this compound for the desired time.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein (20-40 µg) on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-ERK, ERK, MMP2, VEGFA, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qRT-PCR) for miR-29a-3p

-

Treat cervical cancer cells with this compound.

-

Isolate total RNA, including miRNA, using a suitable kit according to the manufacturer's instructions.

-

Synthesize cDNA from the total RNA using a miRNA-specific reverse transcription kit with a stem-loop primer for miR-29a-3p.

-

Perform real-time PCR using a SYBR Green master mix and specific primers for mature miR-29a-3p. U6 small nuclear RNA is commonly used as an internal control.

-

The relative expression of miR-29a-3p is calculated using the 2-ΔΔCt method.

Cell Migration and Invasion Assays (Transwell Assay)

-

For the invasion assay, coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel. For the migration assay, the insert is left uncoated.

-

Seed serum-starved cervical cancer cells (5 x 10⁴ cells) in the upper chamber in serum-free medium.

-

Add medium containing 10% FBS as a chemoattractant to the lower chamber.

-

Treat the cells in the upper chamber with this compound.

-

Incubate for 24-48 hours.

-

Remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.

-

Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol and stain with crystal violet.

-

Count the stained cells in several random fields under a microscope.

Tube Formation Assay (Angiogenesis Assay)

-

Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C.

-

Prepare conditioned medium by treating cervical cancer cells with this compound for 24 hours, then collecting and centrifuging the supernatant.

-

Seed HUVECs (2 x 10⁴ cells/well) onto the Matrigel-coated wells.

-

Replace the standard HUVEC medium with the prepared conditioned medium.

-

Incubate for 6-12 hours to allow for the formation of capillary-like structures.

-

Visualize and photograph the tube networks using a microscope.

-

Quantify angiogenesis by measuring parameters such as the number of junctions, total tube length, and number of loops.

Conclusion and Future Directions

This compound presents a compelling profile as a potential therapeutic agent for cervical carcinoma. Its ability to inhibit metastasis and angiogenesis by targeting the ERK/miR-29a-3p/MMP2/VEGFA axis highlights its potential to address key drivers of tumor progression. Further preclinical studies are warranted to establish the in vivo efficacy and safety of this compound. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the anti-cancer properties of this promising natural compound and to explore its potential for clinical translation. Future research should focus on obtaining precise quantitative data, exploring potential synergistic effects with existing chemotherapies, and identifying biomarkers to predict patient response to this compound treatment.

References

Technical Whitepaper: The ERK/miR-29a-3p/MMP2/VEGFA Axis as a Therapeutic Target for Angelol A in Cervical Cancer

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides an in-depth analysis of the signaling pathway involving Extracellular signal-regulated kinase (ERK), microRNA-29a-3p (miR-29a-3p), Matrix Metalloproteinase-2 (MMP2), and Vascular Endothelial Growth Factor A (VEGFA). It explores the therapeutic intervention of this axis by Angelol A, a natural coumarin compound, in the context of human cervical cancer. This document details the molecular mechanisms, presents available quantitative data, outlines comprehensive experimental protocols for investigating this pathway, and provides visual representations of the key processes to facilitate further research and drug development.

Introduction

Cervical cancer remains a significant global health challenge, and the development of novel therapeutic strategies targeting key molecular pathways is of paramount importance. Angiogenesis and metastasis are critical processes in tumor progression, often driven by complex signaling networks. One such network involves the ERK signaling pathway, the microRNA miR-29a-3p, and its downstream targets, MMP2 and VEGFA.

This compound, a coumarin isolated from the roots of Angelica pubescens f. biserrata, has demonstrated anti-metastatic and anti-angiogenic properties in human cervical cancer cells.[1] This document elucidates the mechanism by which this compound exerts its effects through the modulation of the ERK/miR-29a-3p/MMP2/VEGFA axis.

The ERK/miR-29a-3p/MMP2/VEGFA Signaling Axis

The signaling cascade begins with the modulation of the ERK pathway, which in turn regulates the expression of miR-29a-3p. This microRNA acts as a post-transcriptional regulator by directly targeting the 3' untranslated regions (3' UTR) of MMP2 and VEGFA messenger RNAs (mRNAs), leading to their downregulation.

-

ERK Pathway: The Extracellular signal-regulated kinase (ERK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival. In the context of this axis, inhibition of ERK phosphorylation has been shown to play a role in the anti-metastatic and anti-angiogenic effects.[1]

-

miR-29a-3p: This microRNA functions as a tumor suppressor in this pathway. Its upregulation is a key step in the inhibition of cancer progression.

-

MMP2 (Matrix Metalloproteinase-2): MMP2 is an enzyme that degrades the extracellular matrix, a critical process for tumor cell invasion and metastasis.

-

VEGFA (Vascular Endothelial Growth Factor A): VEGFA is a potent signaling protein that stimulates angiogenesis, the formation of new blood vessels, which is essential for tumor growth and survival.

This compound has been shown to upregulate miR-29a-3p, which subsequently downregulates MMP2 and VEGFA, thereby inhibiting cell migration, invasion, and angiogenesis in human cervical cancer cells.[1]

Signaling Pathway Diagram

Caption: this compound inhibits the ERK/miR-29a-3p/MMP2/VEGFA signaling pathway.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on the key components of this signaling axis. Note: Specific fold-change and percentage inhibition values from the primary literature (Lin et al., 2022) are pending full-text access and are represented here with descriptions of the observed effects.

Table 1: Effect of this compound on Gene and Protein Expression

| Target Molecule | Assay Type | Cell Line(s) | This compound Concentration(s) | Observed Effect |

| miR-29a-3p | qRT-PCR | HeLa, SiHa, C-33A | To be determined | Upregulation of expression |

| MMP2 | Western Blot | HeLa, SiHa, C-33A | To be determined | Downregulation of protein expression |

| VEGFA | Western Blot | HeLa, SiHa, C-33A | To be determined | Downregulation of protein expression |

| p-ERK | Western Blot | HeLa, SiHa, C-33A | To be determined | Inhibition of phosphorylation |

Table 2: Functional Effects of this compound

| Biological Process | Assay Type | Cell Line(s) | This compound Concentration(s) | Observed Effect |

| Cell Viability | MTT Assay | HeLa, SiHa, C-33A | To be determined | Dose-dependent decrease in viability |

| Cell Migration | Transwell Assay | HeLa, SiHa, C-33A | To be determined | Significant inhibition |

| Cell Invasion | Transwell Assay with Matrigel | HeLa, SiHa, C-33A | To be determined | Significant inhibition |

| Angiogenesis | HUVEC Tube Formation | HUVECs | To be determined | Inhibition of tube formation |

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These are generalized protocols that should be optimized for specific laboratory conditions and reagents.

Cell Culture

-

Cervical Cancer Cell Lines (HeLa, SiHa, C-33A): Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Culture at 37°C in a humidified atmosphere with 5% CO2.

-

Human Umbilical Vein Endothelial Cells (HUVECs): Culture HUVECs in Endothelial Cell Growth Medium-2 (EGM-2) supplemented with the provided growth factors. Maintain at 37°C in a humidified atmosphere with 5% CO2.

Quantitative Real-Time PCR (qRT-PCR) for miR-29a-3p

This protocol details the measurement of mature miR-29a-3p expression levels.

Caption: Workflow for quantifying miR-29a-3p expression using qRT-PCR.

-

RNA Isolation: Extract total RNA, including the small RNA fraction, from treated and untreated cervical cancer cells using a suitable kit (e.g., TRIzol reagent or a column-based kit).

-

Reverse Transcription (RT): Synthesize cDNA from 1 µg of total RNA using a miRNA-specific reverse transcription kit with a stem-loop RT primer for miR-29a-3p.

-

Real-Time PCR: Perform qPCR using a real-time PCR system. The reaction mixture (20 µL) should contain 10 µL of 2x SYBR Green Master Mix, 1 µL of the cDNA template, and specific forward and reverse primers for miR-29a-3p. Use U6 small nuclear RNA as an internal control for normalization.

-

Cycling Conditions:

-

Initial denaturation: 95°C for 10 minutes.

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds.

-

Annealing/Extension: 60°C for 60 seconds.

-

-

-

Data Analysis: Calculate the relative expression of miR-29a-3p using the 2-ΔΔCt method.

Western Blot Analysis

This protocol is for the detection and quantification of p-ERK, total ERK, MMP2, and VEGFA proteins.

-

Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA protein assay.

-

SDS-PAGE: Separate 30-50 µg of protein per lane on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies include:

-

Rabbit anti-phospho-ERK1/2

-

Rabbit anti-ERK1/2

-

Rabbit anti-MMP2

-

Rabbit anti-VEGFA

-

Mouse anti-GAPDH (loading control)

-

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Quantify band intensity using densitometry software (e.g., ImageJ). Normalize the expression of target proteins to GAPDH.

Dual-Luciferase Reporter Assay

This assay is used to confirm the direct interaction between miR-29a-3p and the 3' UTR of VEGFA.[2][3]

Caption: Logic of the dual-luciferase reporter assay for target validation.

-

Vector Construction: Clone the wild-type (WT) and a mutated (MUT) version of the VEGFA 3' UTR containing the predicted miR-29a-3p binding site into a dual-luciferase reporter vector (e.g., psiCHECK-2).

-

Co-transfection: Co-transfect cervical cancer cells with the reporter plasmid (WT or MUT) and either a miR-29a-3p mimic or a negative control mimic.

-

Luciferase Activity Measurement: After 24-48 hours, measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity. A significant decrease in the relative luciferase activity in cells co-transfected with the WT VEGFA 3' UTR and the miR-29a-3p mimic compared to controls confirms direct interaction.

Cell Migration and Invasion Assays

These assays quantify the effect of this compound on the migratory and invasive potential of cervical cancer cells.

-

Cell Preparation: Starve cells in serum-free medium for 24 hours.

-

Assay Setup:

-

Migration: Place 8 µm pore size Transwell inserts into a 24-well plate.

-

Invasion: Coat the Transwell inserts with a thin layer of Matrigel and allow it to solidify.

-

-

Seeding: Seed the starved cells in serum-free medium into the upper chamber of the inserts.

-

Chemoattractant: Add medium containing 10% FBS to the lower chamber as a chemoattractant.

-

Incubation: Incubate for 24-48 hours.

-

Staining and Counting: Remove non-migrated/invaded cells from the upper surface of the membrane. Fix and stain the cells that have migrated/invaded to the lower surface with crystal violet.

-

Quantification: Count the number of stained cells in several random fields under a microscope.

HUVEC Tube Formation Assay

This assay assesses the effect of this compound on in vitro angiogenesis.

-

Matrigel Coating: Coat the wells of a 96-well plate with Matrigel and allow it to polymerize at 37°C.

-

Conditioned Medium Preparation: Culture cervical cancer cells with and without this compound for 48 hours. Collect the supernatant as conditioned medium.

-

HUVEC Seeding: Seed HUVECs onto the Matrigel-coated wells in the prepared conditioned medium.

-

Incubation: Incubate for 6-12 hours to allow for tube formation.

-

Visualization and Quantification: Photograph the tube-like structures using a microscope. Quantify the extent of tube formation by measuring parameters such as total tube length, number of nodes, and number of meshes using image analysis software.

Conclusion

The ERK/miR-29a-3p/MMP2/VEGFA axis represents a critical signaling pathway in the progression of human cervical cancer. This compound has emerged as a promising natural compound that effectively targets this axis, leading to the inhibition of cell migration, invasion, and angiogenesis. The experimental protocols and data presented in this technical guide provide a comprehensive framework for researchers and drug development professionals to further investigate this pathway and explore the therapeutic potential of this compound and other modulators of this axis. Further studies are warranted to obtain more detailed quantitative data and to validate these findings in in vivo models.

References

- 1. Angelol-A exerts anti-metastatic and anti-angiogenic effects on human cervical carcinoma cells by modulating the phosphorylated-ERK/miR-29a-3p that targets the MMP2/VEGFA axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. miR-29a-3p/Vegfa axis modulates high phosphate-induced vascular smooth muscle cell calcification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Angelol A: A Natural Compound with Anti-Cancer Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angelol A, a coumarin derivative isolated from the roots of Angelica pubescens f. biserrata, has emerged as a promising natural compound with demonstrated anti-cancer properties. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's mechanisms of action, supported by available quantitative data and detailed experimental protocols. The primary focus of existing research has been on its anti-metastatic and anti-angiogenic effects in human cervical carcinoma, mediated through the modulation of the ERK/miR-29a-3p signaling axis. This document consolidates the available information to serve as a resource for researchers and professionals in the field of oncology drug development.

Introduction

Natural products have long been a valuable source of novel therapeutic agents, with many approved anti-cancer drugs originating from natural sources. Coumarins, a class of benzopyrone compounds, are widely distributed in the plant kingdom and have been recognized for their diverse pharmacological activities, including anti-coagulant, anti-inflammatory, and anti-cancer effects.[1] this compound belongs to this class of compounds and has been the subject of investigation for its potential as an anti-cancer agent. This guide will delve into the known molecular mechanisms, present available quantitative data, and provide detailed experimental methodologies to facilitate further research and development of this compound and related compounds.

Mechanism of Action

The primary elucidated mechanism of action for this compound's anti-cancer activity is its ability to inhibit metastasis and angiogenesis in human cervical cancer cells. This is achieved through the modulation of a specific signaling pathway.[1][2]

The ERK/miR-29a-3p/MMP2/VEGFA Signaling Pathway

Research has shown that this compound exerts its anti-metastatic and anti-angiogenic effects by targeting the extracellular signal-regulated kinase (ERK) pathway.[1][2] The key steps in this pathway are as follows:

-

Inhibition of ERK Phosphorylation: this compound leads to a decrease in the phosphorylation of ERK, a key component of the mitogen-activated protein kinase (MAPK) signaling cascade that is often dysregulated in cancer and plays a crucial role in cell proliferation, differentiation, and survival.[1]

-

Upregulation of miR-29a-3p: The inhibition of ERK signaling by this compound results in the upregulation of microRNA-29a-3p (miR-29a-3p).[1][2] MiRNAs are small non-coding RNAs that regulate gene expression post-transcriptionally.

-

Downregulation of MMP2 and VEGFA: miR-29a-3p directly targets the 3' untranslated region (3' UTR) of matrix metalloproteinase-2 (MMP2) and vascular endothelial growth factor A (VEGFA) messenger RNAs (mRNAs), leading to their degradation or translational repression.[1][2]

-

MMP2 is a key enzyme involved in the degradation of the extracellular matrix, a critical step for cancer cell invasion and metastasis.[1]

-

VEGFA is a potent signaling protein that stimulates vasculogenesis and angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[1]

-

By downregulating MMP2 and VEGFA, this compound effectively inhibits the invasive and angiogenic capabilities of cancer cells.[1][2]

Potential Involvement of Other Signaling Pathways

While the ERK/miR-29a-3p axis is the most well-documented pathway for this compound, research on structurally related compounds, such as Ingenol-3-Angelate (I3A), suggests that other signaling pathways may also be relevant. These include:

-

Protein Kinase C (PKC) Signaling: I3A is a known activator of PKC isoforms, which can lead to apoptosis in cancer cells.[3]

-

NF-κB Signaling: I3A has been shown to suppress the NF-κB signaling pathway, a key regulator of inflammation, cell survival, and proliferation in cancer.[4]

-